molecular formula C19H21NOS2 B498788 2-{[2-(4-TERT-BUTYLPHENOXY)ETHYL]SULFANYL}-1,3-BENZOTHIAZOLE

2-{[2-(4-TERT-BUTYLPHENOXY)ETHYL]SULFANYL}-1,3-BENZOTHIAZOLE

Cat. No.: B498788
M. Wt: 343.5g/mol
InChI Key: ZEFXCJZSKFOLKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(4-TERT-BUTYLPHENOXY)ETHYL]SULFANYL}-1,3-BENZOTHIAZOLE is an organic compound that features a benzothiazole ring and a tert-butylphenyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-TERT-BUTYLPHENOXY)ETHYL]SULFANYL}-1,3-BENZOTHIAZOLE typically involves the reaction of 2-mercaptobenzothiazole with 4-tert-butylphenol in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-TERT-BUTYLPHENOXY)ETHYL]SULFANYL}-1,3-BENZOTHIAZOLE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of phenols and other derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Thiols and reduced sulfur species

    Substitution: Phenols and other derivatives

Scientific Research Applications

2-{[2-(4-TERT-BUTYLPHENOXY)ETHYL]SULFANYL}-1,3-BENZOTHIAZOLE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[2-(4-TERT-BUTYLPHENOXY)ETHYL]SULFANYL}-1,3-BENZOTHIAZOLE involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole ring can bind to specific sites on proteins, modulating their activity and leading to various biological effects. The sulfur atom in the benzothiazole ring can also participate in redox reactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl thiocyanate
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(4-tert-butylbenzylidene)acetohydrazide

Uniqueness

2-{[2-(4-TERT-BUTYLPHENOXY)ETHYL]SULFANYL}-1,3-BENZOTHIAZOLE is unique due to its combination of a benzothiazole ring and a tert-butylphenyl ether group. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C19H21NOS2

Molecular Weight

343.5g/mol

IUPAC Name

2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C19H21NOS2/c1-19(2,3)14-8-10-15(11-9-14)21-12-13-22-18-20-16-6-4-5-7-17(16)23-18/h4-11H,12-13H2,1-3H3

InChI Key

ZEFXCJZSKFOLKZ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3S2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3S2

Origin of Product

United States

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